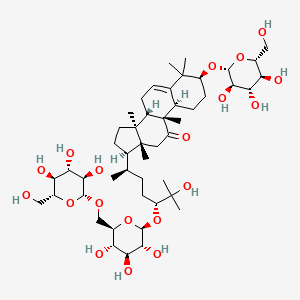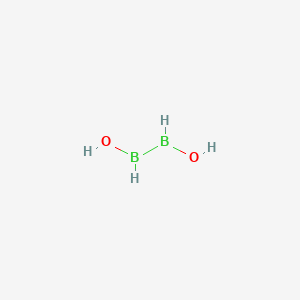
1,2,9,10-Tetrachlorodecane
Descripción general
Descripción
1,2,9,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4 It is a member of the polychlorinated n-alkanes group, which are known for their stability and resistance to degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,9,10-Tetrachlorodecane can be synthesized through the chlorination of decane or decene. The process involves the addition of chlorine to the hydrocarbon chain, typically under controlled conditions to ensure selective chlorination at the desired positions. For example, the chlorination of 1,9-decadiene can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of free-radical chlorination techniques. This method allows for the large-scale production of the compound by reacting decane with chlorine gas under UV light or heat to initiate the free-radical mechanism .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,9,10-Tetrachlorodecane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, UV light, iron catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, ammonia.
Major Products Formed:
Oxidation: Chlorinated alcohols, chlorinated acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Alcohols, amines.
Aplicaciones Científicas De Investigación
1,2,9,10-Tetrachlorodecane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,2,9,10-tetrachlorodecane exerts its effects involves its interaction with molecular targets such as enzymes. For example, it inhibits the JmjC histone demethylases KDM4A and KDM4C by binding to their active sites, thereby preventing the demethylation of histone substrates . This interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular processes.
Comparación Con Compuestos Similares
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
- 2,5,6,9-Tetrachlorodecane
Comparison: 1,2,9,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and stability. Compared to other chlorinated decanes, it has distinct physical and chemical properties that make it suitable for specific applications, such as its use as an enzyme inhibitor . The presence of chlorine atoms at the 1,2,9,10 positions provides a unique steric and electronic environment, affecting its interactions with other molecules and its overall stability .
Propiedades
IUPAC Name |
1,2,9,10-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHNYIEBLRXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578806 | |
| Record name | 1,2,9,10-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-11-3 | |
| Record name | 1,2,9,10-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)





![[(1S,3S,5Z,7R,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1257248.png)





